molecular formula C12H13ClF3N3O2 B2940488 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3,3,3-trifluoropropan-1-one CAS No. 2034398-68-8

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3,3,3-trifluoropropan-1-one

Cat. No. B2940488
CAS RN: 2034398-68-8
M. Wt: 323.7
InChI Key: VDCVUJZMXGMATN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrimidine and piperidine rings, followed by the introduction of the trifluoropropanone group. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine and piperidine rings, as well as the trifluoropropanone group. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the pyrimidine and piperidine rings, as well as the trifluoropropanone group. These groups could potentially participate in a variety of chemical reactions .

Scientific Research Applications

Metabolism and Pharmacokinetics

The study of the metabolism, excretion, and pharmacokinetics of dipeptidyl peptidase IV inhibitors, which may share structural similarities with the specified compound, provides insights into their absorption, metabolism through hydroxylation, and elimination processes. These findings are crucial for understanding the behavior of similar compounds within biological systems (Sharma et al., 2012).

Synthesis of Heterocyclic Compounds

The novel synthesis methods for heterocyclic compounds, such as pyrimidinones and oxazinones, highlight the versatility of similar structures in chemical synthesis. These methodologies can lead to compounds with varied biological activities and are significant for the development of new therapeutic agents (Bararjanian et al., 2010).

Antimicrobial and Antitumor Activity

Research into the antimicrobial and antitumor activities of pyrimidine derivatives underscores the potential of such compounds in the development of new treatments for infectious diseases and cancer. These studies reveal the structure-activity relationships necessary for antimicrobial efficacy and the promising antitumor properties of pyrimidine-based compounds (Hossan et al., 2012).

Drug Discovery and Development

The optimization of G protein-coupled receptor (GPR119) agonists demonstrates the application of pyrimidine derivatives in drug discovery, particularly for treating metabolic disorders. This research involves the design and synthesis of compounds to improve their pharmacological profiles, highlighting the role of such structures in the development of new therapeutics (Kubo et al., 2021).

Synthesis of Anticonvulsant Drugs

The structural and electronic properties of anticonvulsant drugs, including substituted pyridazines, triazines, and pyrimidines, offer insights into the design of new anticonvulsant therapies. Understanding these properties can guide the synthesis of more effective treatments for epilepsy and related disorders (Georges et al., 1989).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were intended for use as a pharmaceutical, its mechanism of action would likely involve interaction with biological targets such as enzymes or receptors .

properties

IUPAC Name

1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-3,3,3-trifluoropropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3N3O2/c13-8-5-17-11(18-6-8)21-9-2-1-3-19(7-9)10(20)4-12(14,15)16/h5-6,9H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCVUJZMXGMATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC(F)(F)F)OC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3,3,3-trifluoropropan-1-one

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